4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride
Description
4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO3S and a molecular weight of 291.79 g/mol . It is a piperidine derivative, which is a class of compounds known for their wide range of biological and pharmaceutical activities . This compound is often used in scientific research and industrial applications due to its unique chemical properties.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonylpiperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S.ClH/c1-16-10-2-4-11(5-3-10)17(14,15)12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHQAYTXNLYARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride typically involves the reaction of piperidine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .
Scientific Research Applications
4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure that forms the backbone of many pharmaceutical compounds.
4-[(4-Methoxyphenyl)sulfonyl]methylpiperidine hydrochloride: A similar compound with a methyl group instead of a piperidine ring.
Piperazine derivatives: These compounds share a similar structure and are known for their wide range of biological activities.
Uniqueness
4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and sulfonyl groups make it a versatile compound for various chemical reactions and applications .
Biological Activity
4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis, and biological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride is C12H16ClN O3S, with a molecular weight of approximately 287.78 g/mol. The compound features a piperidine ring substituted with a methoxyphenyl sulfonyl group, which is significant for its biological activity.
Antibacterial Activity
Research has indicated that compounds similar to 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride exhibit notable antibacterial properties. For instance, studies have shown that piperidine derivatives can effectively inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis.
| Compound | Bacterial Strain | Activity Level | IC50 (μg/mL) |
|---|---|---|---|
| 1 | Salmonella typhi | Moderate | 5.0 |
| 2 | Bacillus subtilis | Strong | 2.5 |
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory effects. It has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating Alzheimer's disease and other conditions.
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Acetylcholinesterase | Competitive | 0.63 |
| Urease | Non-competitive | 2.14 |
The mechanism by which 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride exerts its biological effects is thought to involve interactions with specific receptors and enzymes. For example, the sulfonyl group may facilitate binding to target proteins, enhancing the compound's efficacy.
Case Study 1: Antibacterial Efficacy
A study conducted on various piperidine derivatives demonstrated that those with a methoxyphenyl sulfonyl group exhibited enhanced antibacterial activity compared to their counterparts without this functional group. The study utilized a series of in vitro assays against multiple bacterial strains, confirming the importance of structural modifications in enhancing biological activity.
Case Study 2: Enzyme Inhibition
In another investigation, the enzyme inhibition potential of this compound was evaluated through kinetic studies. The results indicated that the compound acts as a competitive inhibitor for AChE, providing insights into its potential therapeutic applications in neurodegenerative diseases.
Synthesis
The synthesis of 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride can be achieved through several methods, including:
- Nucleophilic Substitution : Reacting piperidine with a suitable sulfonyl chloride derivative.
- Acylation Reactions : Utilizing acylating agents to introduce the methoxyphenyl group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
